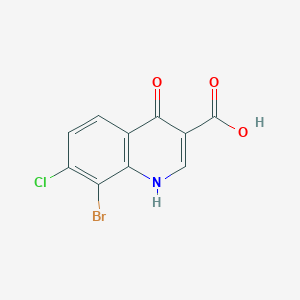

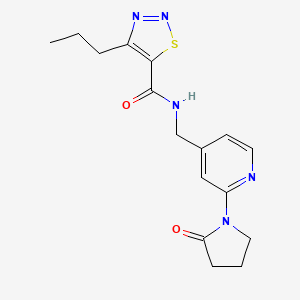

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of urea derivatives and is known for its unique chemical properties, which make it an ideal candidate for a wide range of applications. In

Aplicaciones Científicas De Investigación

In vitro and in vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors

A potent soluble epoxide hydrolase (sEH) inhibitor, closely related to the compound of interest, has shown significant applications in modulating inflammation and protecting against conditions such as hypertension, neuropathic pain, and neurodegeneration. The metabolism of these inhibitors has been a crucial aspect of their study, providing insights into their safety and effectiveness. Metabolites identified through LC-MS/MS methods have offered a deeper understanding of their biological processing, critical for translating preclinical pharmacokinetics to human applications, potentially facilitating the clinical development of sEH inhibitors (Wan et al., 2019).

Nature of Urea-Fluoride Interaction

Research into the interactions between urea derivatives and various anions has revealed the stability of complexes formed through hydrogen bonding. The study provides insights into the chemical nature of these interactions, especially with fluoride ions leading to urea deprotonation. This understanding is essential for applications in chemical synthesis and the development of new chemical entities (Boiocchi et al., 2004).

Molecular Rearrangement and Derivative Synthesis

The rearrangement of 1-substituted indole and urea derivatives under specific conditions has paved the way for creating new indole and imidazolinone derivatives. These findings have implications for synthetic chemistry, offering novel pathways for designing and synthesizing bioactive molecules with potential therapeutic applications (Klásek et al., 2007).

Metal-Controlled Assembly and Selectivity

Studies have demonstrated the ability of certain urea-based compounds to form complexes with metals, which act as anion receptors. This selectivity and the capability to form stable complexes have significant implications in the fields of catalysis, environmental chemistry, and the design of new materials with specific ion recognition properties (Amendola et al., 2006).

Anion Tuning of Rheology and Gelation

Research into the rheology and gelation properties of urea derivatives highlights the influence of anions on the physical properties of hydrogels. These findings are critical for the development of materials with tailored mechanical properties, with potential applications in drug delivery, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKFNFIZQPOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)

![2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol](/img/structure/B2740588.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2740589.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2740593.png)

![2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine](/img/structure/B2740596.png)